1H-Imidazole, 5-bromo-4-nitro-1-(2,3,5-tri-O-acetylpentofuranosyl)-
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Overview
Description
1H-Imidazole, 5-bromo-4-nitro-1-(2,3,5-tri-O-acetylpentofuranosyl)- is a synthetic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom at the 5-position, a nitro group at the 4-position, and a pentofuranosyl group with three acetyl groups at the 1-position. These structural features make it a valuable compound for various scientific and industrial applications.
Preparation Methods
The synthesis of 1H-Imidazole, 5-bromo-4-nitro-1-(2,3,5-tri-O-acetylpentofuranosyl)- involves several steps:
Starting Materials: The synthesis begins with the preparation of the imidazole ring, which can be achieved through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1H-Imidazole, 5-bromo-4-nitro-1-(2,3,5-tri-O-acetylpentofuranosyl)- undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Imidazole, 5-bromo-4-nitro-1-(2,3,5-tri-O-acetylpentofuranosyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Imidazole, 5-bromo-4-nitro-1-(2,3,5-tri-O-acetylpentofuranosyl)- involves its interaction with specific molecular targets. The bromine and nitro groups can participate in various chemical interactions, including hydrogen bonding and electrostatic interactions, which can modulate the activity of enzymes or receptors. The pentofuranosyl group may enhance the compound’s solubility and bioavailability, facilitating its uptake and distribution within biological systems .
Comparison with Similar Compounds
1H-Imidazole, 5-bromo-4-nitro-1-(2,3,5-tri-O-acetylpentofuranosyl)- can be compared with other similar compounds, such as:
1H-Imidazole, 4-nitro-5-chloro-1-(2,3,5-tri-O-acetylpentofuranosyl)-: This compound has a chlorine atom instead of a bromine atom at the 5-position, which may result in different reactivity and biological activity.
1H-Imidazole, 5-bromo-4-nitro-1-(2,3,5-tri-O-acetylhexofuranosyl)-: This compound has a hexofuranosyl group instead of a pentofuranosyl group, which may affect its solubility and interaction with biological targets.
The uniqueness of 1H-Imidazole, 5-bromo-4-nitro-1-(2,3,5-tri-O-acetylpentofuranosyl)- lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
10512-70-6 |
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Molecular Formula |
C14H16BrN3O9 |
Molecular Weight |
450.20 g/mol |
IUPAC Name |
[3,4-diacetyloxy-5-(5-bromo-4-nitroimidazol-1-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H16BrN3O9/c1-6(19)24-4-9-10(25-7(2)20)11(26-8(3)21)14(27-9)17-5-16-13(12(17)15)18(22)23/h5,9-11,14H,4H2,1-3H3 |
InChI Key |
KWZVMAYKLHVMRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC(=C2Br)[N+](=O)[O-])OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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